N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15172789
InChI: InChI=1S/C17H16N6O3/c1-11(24)19-13-6-7-16(26-2)15(9-13)20-17(25)12-4-3-5-14(8-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
SMILES:
Molecular Formula: C17H16N6O3
Molecular Weight: 352.3 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

VCID: VC15172789

Molecular Formula: C17H16N6O3

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide -

Description

Potential Applications

  • Pharmaceuticals: Compounds containing tetrazole rings are commonly used in drug design for their ability to mimic carboxylic acids and enhance binding affinity to biological targets.

  • Anticancer Agents: The benzamide backbone and acetylamino substituents suggest potential activity against cancer cells, as seen in other benzamide derivatives.

  • Antimicrobial Properties: Tetrazole derivatives are known for their antimicrobial activity, which could be explored further for this compound.

Synthesis

  • While specific synthetic routes for this compound are unavailable, it likely involves:

    • Acetylation of an amino-substituted aromatic precursor.

    • Introduction of the methoxy group via methylation or electrophilic substitution.

    • Formation of the tetrazole ring through cyclization reactions involving azides and nitriles.

Research Directions

  • Molecular Docking Studies: Computational studies could predict its binding affinity to various enzymes or proteins.

  • Biological Activity Screening: Testing against cancer cell lines, bacterial strains, or inflammation models could reveal its therapeutic potential.

Hypothetical Data Table

PropertyDetails
Molecular FormulaC16H15N5O3
Molecular Weight~325.32 g/mol
Key Functional GroupsAcetylamino (-NHCOCH₃), Methoxy (-OCH₃), Tetrazole (-C₂N₄H)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, methanol)
Potential ApplicationsAnticancer, antimicrobial, anti-inflammatory
Synthetic ChallengesStability of tetrazole moiety under reaction conditions
Product Name N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide
Molecular Formula C17H16N6O3
Molecular Weight 352.3 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C17H16N6O3/c1-11(24)19-13-6-7-16(26-2)15(9-13)20-17(25)12-4-3-5-14(8-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
Standard InChIKey KQBQRRKWWJVDGE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
PubChem Compound 42569522
Last Modified Aug 09 2024

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